molecular formula C6H13NO3S B1428972 (Oxan-3-yl)methanesulfonamide CAS No. 1343232-78-9

(Oxan-3-yl)methanesulfonamide

Cat. No. B1428972
M. Wt: 179.24 g/mol
InChI Key: RTWFKHFIHXXOIV-UHFFFAOYSA-N
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Description

“(Oxan-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1343232-78-9 . It has a molecular weight of 179.24 . The IUPAC name for this compound is tetrahydro-2H-pyran-3-ylmethanesulfonamide .


Molecular Structure Analysis

The InChI code for “(Oxan-3-yl)methanesulfonamide” is 1S/C6H13NO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2,(H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(Oxan-3-yl)methanesulfonamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Chemical Structures and Associations : Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound related to (Oxan-3-yl)methanesulfonamide, has been studied for its structure and self-association in solutions. This research found that it forms cyclic dimers in inert solvents and chain associates via hydrogen bonding between NH and C=O groups in crystals (Sterkhova, Moskalik, & Shainyan, 2014).

  • Synthesis Methods : Research has been conducted on the synthesis of (indol-3-yl)methanesulfonamide and its derivatives, which are closely related to (Oxan-3-yl)methanesulfonamide. This study elaborated two methods for synthesizing these compounds, highlighting the versatility and potential of sulfonamide derivatives in chemical synthesis (Korolev, Shchekotikhin, Lysenkova, & Preobrazhenskaya, 2003).

  • Structural Studies : A structural study of nimesulide triazole derivatives, which include N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, showed the importance of intermolecular interactions in these compounds. The study provides insights into the molecular geometries and the nature of hydrogen bonds, which are crucial for understanding the properties and applications of sulfonamide derivatives (Dey et al., 2015).

  • Catalysis and Chemical Reactions : Research on palladium-catalyzed N-arylation of methanesulfonamide and related nucleophiles reveals the potential of these compounds in catalytic reactions. This research emphasizes the importance of such reactions in synthesizing complex chemical structures without genotoxic impurities, which is crucial for pharmaceutical applications (Rosen, Ruble, Beauchamp, & Navarro, 2011).

  • Pharmaceutical Applications : The carbonic anhydrase inhibitory properties of novel sulfonamide derivatives derived from aminoindanes and aminotetralins, including N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide, have been studied. This research is significant for understanding the pharmaceutical potential of these compounds in inhibiting specific enzymes (Akbaba et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation respectively .

Future Directions

While specific future directions for “(Oxan-3-yl)methanesulfonamide” are not available, sulfonamide-based compounds have been studied for their antimicrobial properties . This suggests potential future research directions in the development of new antimicrobial agents.

properties

IUPAC Name

oxan-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWFKHFIHXXOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Oxan-3-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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